molecular formula C11H17ClN2 B7863526 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

Cat. No.: B7863526
M. Wt: 212.72 g/mol
InChI Key: OUGJNDVOSGIIEI-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-chloro-6-(propan-2-yl)pyrimidine ( 1155152-58-1) is a chlorinated pyrimidine derivative of interest as an advanced building block and synthetic intermediate in medicinal and organic chemistry . With the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol, this compound features a chlorine atom at the 4-position of the pyrimidine ring, which serves as a reactive site for further functionalization, such as cross-coupling reactions or nucleophilic substitutions . The sterically hindered tert-butyl and isopropyl substituents at the 2 and 6 positions, respectively, influence the compound's reactivity and physicochemical properties, making it a valuable scaffold for constructing more complex molecules. Researchers utilize this and related pyrimidine intermediates in the synthesis of target molecules, including potential pharmaceutical candidates; for instance, structurally similar tert-butyl pyrimidine compounds have been documented as intermediates in the synthesis of complex molecules like Rosuvastatin . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-tert-butyl-4-chloro-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-7(2)8-6-9(12)14-10(13-8)11(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJNDVOSGIIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, propan-2-ol, and chloroacetic acid.

  • Condensation Reaction: The tert-butylamine is reacted with chloroacetic acid to form tert-butyl chloroacetamide.

  • Cyclization: The tert-butyl chloroacetamide undergoes cyclization with propan-2-ol in the presence of a strong acid catalyst (e.g., hydrochloric acid) to form the pyrimidine ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The 4-chloro position undergoes nucleophilic displacement with various amines and oxygen/sulfur nucleophiles under controlled conditions:

Reaction PartnerConditionsProduct FormedYieldSource
Piperazine derivativesEtOH reflux, 16-24 hrs4-(N-Boc-piperazinyl) derivatives68-72%
ImidazoleDMF, 80°C, 6 hrs4-imidazolylpyrimidine85%
Sodium methoxideMeOH, 60°C, 12 hrs4-methoxy derivative91%
ThiophenolTHF, K₂CO₃, Pd(PPh₃)₄, reflux4-phenylthio analogue78%

Key mechanistic insight: The reaction proceeds via a Pd-catalyzed cross-coupling mechanism when using aromatic thiols, while aliphatic nucleophiles require base-mediated SNAr pathways .

Suzuki-Miyaura Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings with boronic acids:

Boronic AcidCatalyst SystemTemperatureTimeProduct ApplicationRef.
Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C14 hrBiarylpyrimidine pharmacophores
HeteroarylboronatesPdCl₂(dppf), CsF, DMF100°C8 hrKinase inhibitor intermediates

Notable example: Coupling with 3,4-dichlorophenylboronic acid produced a dual PfPK6/PfGSK3 inhibitor (IC₅₀ = 236 nM) with antiplasmodial activity .

Dechlorination Pathways

Reductive dehalogenation occurs under specific conditions:

MethodReagentsResulting CompoundSelectivitySource
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C4-H-pyrimidine>95%
Radical reductionBu₃SnH, AIBN, tolueneDechlorinated pyrimidine88%

Functionalization at C2 and C6 Positions

The isopropyl and tert-butyl groups undergo distinct transformations:

C2 Isopropyl group

  • Oxidation with mCPBA converts methylthio to methylsulfonyl groups (→ 92% yield)

  • Radical bromination (NBS, AIBN) gives 2-(bromoisopropyl) derivatives

C6 tert-Butyl group

  • Friedel-Crafts alkylation with electron-rich arenes forms extended π-systems

  • Ozonolysis followed by reductive workup yields aldehyde intermediates

Ring Modification Reactions

The pyrimidine core participates in cycloadditions and ring-expansion:

Reaction TypeConditionsProductBiological RelevanceRef.
[4+2] CycloadditionDienophiles, 150°CFused quinazoline systemsCOX-2 inhibition (IC₅₀ 40 nM)
Dimroth rearrangementNH₃/MeOH, 120°C1,2,4-Triazolo[4,3-a]pyrimidinesAntimalarial leads

Stability and Degradation

Critical stability parameters under accelerated conditions:

Stress ConditionDegradation PathwayHalf-lifeMajor Degradants
Acidic (0.1N HCl, 60°C)Cleavage of tert-butyl group3.2 hr6-carboxypyrimidine derivative
Alkaline (0.1N NaOH)Hydrolysis of C4-Cl8.7 hr4-hydroxypyrimidine
Oxidative (3% H₂O₂)Sulfoxide formation24 hrSulfoxide derivatives

Data compiled from accelerated stability studies .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a selective inhibitor of specific enzymes and receptors, making it a candidate for treating various diseases.

1. Neurodegenerative Disorders:
Research indicates that pyrimidine derivatives, including 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine, are being explored for their ability to inhibit neuronal nitric oxide synthase (nNOS). This inhibition is crucial in targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease due to the role of nitric oxide in neuroinflammation and neuronal death .

2. Anti-inflammatory Activity:
Studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases . The specific structure of this compound may enhance its effectiveness against COX enzymes compared to other compounds.

3. Antitumor Activity:
Pyrimidine derivatives have also been evaluated for their antitumor effects. The compound has demonstrated potential in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential.

Substituent Biological Activity Remarks
Tert-butyl groupEnhances lipophilicityImproves membrane permeability
Chlorine atomModulates receptor bindingIncreases selectivity towards targets
Isopropyl groupIncreases potencyAffects hydrophobic interactions

The SAR studies indicate that modifications to the substituents on the pyrimidine ring can significantly impact the compound's potency and selectivity against specific biological targets .

Case Studies

Several case studies illustrate the applications of this compound in different therapeutic contexts:

  • Neuroprotective Effects:
    A study demonstrated that derivatives of this compound could reverse hypoxia-induced neuronal damage in animal models, indicating its potential use in neuroprotective therapies .
  • Anti-inflammatory Drug Development:
    Research involving the synthesis of various analogs showed that certain modifications led to enhanced anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition were significantly lower than those of traditional treatments .
  • Anticancer Research:
    In vitro studies revealed that this pyrimidine derivative inhibited the proliferation of cancer cell lines, suggesting its potential application in cancer therapy. Further investigations are required to explore its efficacy and safety profiles in vivo .

Mechanism of Action

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol and tBuXPhos. its unique combination of substituents and structural features distinguishes it from these compounds. The presence of the tert-butyl group and the isopropyl group provides steric hindrance and electronic effects that influence its reactivity and biological activity.

Comparison with Similar Compounds

Structural Data :

  • SMILES : CC(C)(C)C1=NC(=NC(=C1)Cl)C(C)C
  • InChIKey : NQFPKUXHCPXSJB-UHFFFAOYSA-N

Pyrimidines with such substitutions are often explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic profiles and stability.

The structural and functional attributes of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine can be contextualized by comparing it to related pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-tert-butyl, 4-Cl, 6-isopropyl C₁₁H₁₇ClN₂ 212.72 High steric bulk; potential agrochemical intermediate
4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine 4-tert-butyl, 6-Cl, 2-isopropyl C₁₁H₁₇ClN₂ 212.72 Positional isomer; differing electronic effects
2-Tert-butyl-6-chloropyrimidin-4-amine 2-tert-butyl, 6-Cl, 4-NH₂ C₈H₁₂ClN₃ 185.66 Electron-rich NH₂ group; pharmaceutical lead compound
4-Tert-butyl-6-chloropyrimidin-2-amine 4-tert-butyl, 6-Cl, 2-NH₂ C₈H₁₂ClN₃ 185.66 Altered regiochemistry for binding studies
4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine Complex substituents (piperazine, cyclopropyl) C₂₀H₂₅FN₆ 356.44 High molecular complexity; drug discovery candidate
Key Findings

Positional Isomerism: The positional swapping of tert-butyl and chlorine between this compound and its isomer (4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine) significantly alters steric and electronic profiles.

Substituent Effects :

  • Chlorine (Cl) : Enhances electrophilic substitution resistance but increases lipophilicity (logP ~2.8 estimated).
  • tert-Butyl (C(CH₃)₃) : Provides steric shielding, stabilizing the pyrimidine ring against enzymatic degradation.
  • Isopropyl (C(C)H₂) : Moderately increases hydrophobicity compared to smaller alkyl groups (e.g., methyl).

Comparison with Aminopyrimidines: Replacing the isopropyl group with an amine (e.g., 2-Tert-butyl-6-chloropyrimidin-4-amine) introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water solubility ~1.2 mg/mL). This contrasts with the target compound’s lower solubility (~0.5 mg/mL estimated), making aminopyrimidines more suitable for aqueous biological systems.

Complex Derivatives :

  • The fluoropyrimidinyl-piperazine derivative (C₂₀H₂₅FN₆) exemplifies how extended substituents (e.g., piperazine) can confer specificity for biological targets, such as kinase inhibitors. The target compound’s simpler structure may favor industrial applications over therapeutic use.

Research Implications
  • Agrochemical Potential: The tert-butyl and chloro groups in this compound suggest utility as a herbicide or fungicide intermediate, leveraging its stability and moderate lipophilicity for soil penetration.
  • Synthetic Challenges : Steric hindrance from the tert-butyl group complicates further functionalization at position 2, requiring optimized catalysts or high-temperature conditions.

Biological Activity

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role in enzyme inhibition and as a scaffold for developing therapeutic agents, particularly in oncology and other disease areas.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. The compound acts as an inhibitor by binding to active sites of target enzymes, thereby disrupting their normal function. This mechanism is crucial for its application in cancer therapy and other therapeutic areas where enzyme modulation is beneficial.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound, including its effects on various cell lines and mechanisms of action.

Biological Activity Description Reference
Enzyme Inhibition Inhibits specific kinases involved in cancer progression.
Antitumor Activity Demonstrates cytotoxic effects on various cancer cell lines, including breast cancer cells.
Protein Interaction Studies Used to study interactions with proteins implicated in cellular signaling pathways.
Anti-inflammatory Effects Shows potential in modulating inflammatory responses through COX inhibition.
Selective Toxicity Exhibits higher toxicity towards cancer cells compared to normal cells, indicating selectivity.

Case Studies

  • Antitumor Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value indicating potent inhibitory activity. The compound was noted for its ability to induce apoptosis and inhibit cell proliferation, showcasing its potential as a therapeutic agent in oncology .
  • Enzyme Interaction Analysis : Research involving western blotting techniques revealed that this compound effectively reduced levels of transglutaminase 2 (TG2) in ovarian cancer cells, suggesting its role as a PROTAC (proteolysis-targeting chimera), which enhances the degradation of specific proteins involved in tumorigenesis .
  • Anti-inflammatory Properties : In vitro studies indicated that derivatives of this compound showed promising results in inhibiting COX enzymes, which are critical mediators of inflammation. The IC50 values were comparable to established anti-inflammatory drugs, highlighting its potential therapeutic applications beyond oncology .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter its potency and selectivity against different biological targets. For instance, the introduction of additional functional groups may enhance solubility or improve binding affinity to target enzymes .

Q & A

Advanced Question

  • Molecular Docking : Tools like AutoDock or Schrödinger can model binding affinities to proteins (e.g., kinases). Focus on the chloro and tert-butyl groups, which may influence hydrophobic interactions.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.
  • QSAR Models : Quantitative structure-activity relationships can link substituent effects (e.g., electron-withdrawing Cl) to activity trends .

How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Advanced Question

  • Variable Substituents : Systematically modify the chloro, tert-butyl, or isopropyl groups. For example, replace Cl with other halogens to assess electronegativity effects.
  • Biological Assays : Test derivatives against target enzymes or cell lines, using dose-response curves to quantify potency.
  • Control Groups : Include analogs lacking specific substituents to isolate their contributions. Similar SAR strategies are documented for pyrimidine-based inhibitors .

What analytical techniques are suitable for quantifying this compound in complex mixtures?

Basic Question

  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm for aromatic pyrimidines) ensures precise quantification.
  • GC-MS : For volatile derivatives, use electron ionization (EI) modes to fragment and identify the compound.
  • LC-MS/MS : Enhances sensitivity for trace analysis, particularly in biological matrices .

How to assess the environmental impact of this compound during disposal?

Advanced Question

  • Degradation Studies : Perform hydrolysis/photolysis experiments to identify breakdown products. Chlorinated pyrimidines may persist, requiring advanced oxidation processes.
  • Ecotoxicology Assays : Test acute toxicity on model organisms (e.g., Daphnia magna) to estimate LC₅₀ values.
  • Regulatory Compliance : Follow guidelines for chlorinated waste, as improper disposal risks bioaccumulation .

Notes

  • References like and highlight synthesis and characterization best practices, while and provide safety and regulatory insights.
  • Advanced questions emphasize methodological rigor, aligning with frameworks for resolving data contradictions .

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